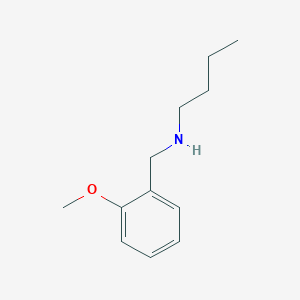

N-(2-Methoxybenzyl)butan-1-amine

Description

N-(2-Methoxybenzyl)butan-1-amine (CAS: 893611-23-9) is a secondary amine featuring a butan-1-amine chain linked to a 2-methoxy-substituted benzyl group. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol. The compound is structurally characterized by the methoxy group at the ortho position of the benzyl ring, which influences steric and electronic properties.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-4-9-13-10-11-7-5-6-8-12(11)14-2/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRGPPFYKDTUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405996 | |

| Record name | N-(2-Methoxyphenylmethyl)butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893611-23-9 | |

| Record name | N-(2-Methoxyphenylmethyl)butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)butan-1-amine typically involves the reaction of 2-methoxybenzyl bromide with butylamine under suitable reaction conditions . This reaction proceeds through nucleophilic substitution, where the butylamine displaces the bromide ion from the 2-methoxybenzyl bromide, forming the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxybenzyl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Imines or amides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Organic Chemistry

N-(2-Methoxybenzyl)butan-1-amine serves as a reagent and auxiliary agent in organic synthesis, facilitating the preparation of complex organic molecules. It is particularly valuable in the synthesis of biologically active compounds, including potential drug candidates.

Table 1: Applications in Organic Chemistry

| Application Area | Description |

|---|---|

| Synthesis of Precursors | Used in preparing active pharmaceutical ingredients and bioactive molecules. |

| Catalysis | Acts as a catalyst in various organic reactions. |

Biological Applications

This compound has been studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in several neurological processes. Its potential pharmacological applications include modulation of neurotransmitter activity, making it a candidate for treating psychiatric disorders .

Case Study: Neurotransmitter Modulation

Research indicates that this compound influences neurotransmitter release and receptor activity, demonstrating significant biological activity that warrants further investigation into its therapeutic potential.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of antibacterial agents. Its structure allows for modifications that can enhance antibacterial properties, making it a focus for developing new pharmaceuticals .

Table 2: Medicinal Applications

| Application Area | Example Compounds |

|---|---|

| Antibacterial Agents | Intermediate for synthesizing novel antibiotics. |

Environmental Science

Recent studies have explored the use of amine-based compounds like this compound in carbon dioxide capture technologies. These compounds can be engineered to enhance CO2 adsorption capabilities, contributing to efforts aimed at reducing atmospheric CO2 levels .

Case Study: CO2 Capture

Research has demonstrated that amine-based materials effectively capture CO2 from the atmosphere and convert it into higher-value products, highlighting their potential role in addressing climate change.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)butan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The methoxybenzyl moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chain Length and Substitution Patterns

The following compounds are key structural analogs of N-(2-Methoxybenzyl)butan-1-amine:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Pharmacological and Toxicological Profiles

Key Findings :

- NBOMe Derivatives: The ethan-1-amine chain in 25B-NBOMe facilitates strong 5-HT2A receptor binding, leading to hallucinogenic effects. The butan-1-amine chain in the target compound may alter receptor interactions due to increased chain flexibility and hydrophobicity .

- Safety : All benzylamine derivatives exhibit irritant properties, necessitating careful handling .

Analytical Characterization

- Mass Spectrometry : NBOMe compounds produce characteristic fragments (e.g., m/z 121.0648 for the N-(2-methoxybenzyl) group). The butan-1-amine chain in the target compound may yield additional fragments like m/z 57.07 (C₄H₉N⁺) .

- NMR : The ortho-methoxy group in the target compound causes distinct aromatic proton splitting compared to para-substituted analogs .

Biological Activity

N-(2-Methoxybenzyl)butan-1-amine, a compound synthesized from 2-methoxybenzylamine and butyraldehyde, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its potential therapeutic applications based on recent research findings.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines.

The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer models like MCF-7 and MDA-MB-231 .

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. In studies utilizing RAW 264.7 murine macrophages, the compound was evaluated for its ability to inhibit nitric oxide production, a key mediator in inflammatory responses.

| Tested Concentration | NO Production Inhibition (%) | IC50 (µM) |

|---|---|---|

| 6.24 | 19.8 | 6.24 |

These findings suggest that the compound may modulate inflammatory pathways, providing a basis for further exploration in inflammatory disease models .

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Acyclic amines similar to this compound have demonstrated significant activity against various bacterial strains and biofilm formation.

This antimicrobial activity indicates potential applications in treating infections caused by resistant strains.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability, supporting its role as a potential anticancer agent .

- Inflammation Model : In vivo models of inflammation demonstrated that the compound significantly reduced markers of inflammation when administered prior to inflammatory stimuli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.